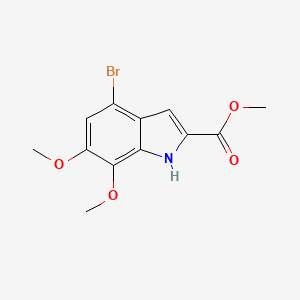

methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4/c1-16-9-5-7(13)6-4-8(12(15)18-3)14-10(6)11(9)17-2/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGRTAFJEJRVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=C(NC2=C1OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the reaction of 4-bromo-6,7-dimethoxyindole with methyl chloroformate under basic conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used. For example, in anticancer research, it may inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Profiles of Selected Indole Derivatives

Key Observations :

Bromine Position : The target compound’s bromine at position 4 distinguishes it from analogs brominated at positions 3 or 2. Position 4 bromination is achieved via electrophilic aromatic substitution under acidic conditions, while position 3 bromination requires polar solvents like DMF or pyridine .

Methoxy Substitution: The 6,7-dimethoxy pattern enhances steric hindrance and electron density on the indole ring compared to mono-methoxy derivatives (e.g., 4-methoxy in ethyl 3-bromo-4-methoxyindole-2-carboxylate) .

Ester vs. Amide: The methyl ester group in the target compound offers distinct solubility and reactivity compared to carboxamide derivatives (e.g., compound 3 in ).

Key Observations :

- Regioselectivity : Bromination at position 4 (target compound) occurs under acidic conditions, while position 3 bromination requires polar aprotic solvents (e.g., DMF) or halogenating agents like N-bromosuccinimide .

- Yield Variations : Carboxamide derivatives (e.g., compound 3) exhibit moderate yields (~37.5%) due to competing side reactions in high-temperature coupling, whereas click chemistry (compound 9c) achieves higher efficiency (50%) .

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Key Observations :

- The target compound’s methyl ester and dimethoxy groups likely increase lipophilicity compared to ethyl ester analogs.

- Fluorine-substituted indoles (e.g., compound 3) exhibit distinct ^19F-NMR signals, whereas brominated derivatives are identifiable via mass spectrometry (e.g., isotopic patterns) .

Biological Activity

Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups attached to an indole structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. Studies have shown that it can inhibit viral replication by interfering with specific viral enzymes or pathways. The exact mechanism remains to be fully elucidated, but its structural features suggest potential interactions with viral proteins.

Anticancer Activity

The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death. For example, it may inhibit kinases involved in cell cycle regulation.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, indicating its effectiveness as a potential antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or alter gene expression patterns:

- Anticancer Mechanism : The compound may inhibit specific kinases or transcription factors involved in cancer progression.

- Antiviral Mechanism : It might disrupt viral entry or replication processes by targeting viral proteins.

Structure-Activity Relationship (SAR)

The presence of methoxy groups significantly enhances the reactivity of the indole core. SAR studies suggest that variations in substitution patterns on the indole ring can lead to different biological activities. For instance:

| Compound | Substituents | Biological Activity |

|---|---|---|

| This compound | Br, OCH3 | Anticancer, Antiviral |

| Methyl 6-bromoindole-2-carboxylate | Br | Moderate Anticancer |

| Methyl 4-bromo-7-methoxyindole-2-carboxylate | OCH3 | Lower Antibacterial |

This table highlights how slight modifications can lead to significant changes in biological efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Study : A study demonstrated that this compound inhibited cell growth in breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism involved the activation of apoptotic pathways.

- Antibacterial Study : Another study reported MIC values ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans, showcasing its broad-spectrum antimicrobial potential.

- Antiviral Study : Preliminary data indicated that the compound could reduce viral load in infected cell cultures by up to 70%, suggesting a strong antiviral effect.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and methoxylation of a pre-functionalized indole core. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce bromine at the 4-position .

- Methoxylation : Selective O-methylation using methyl iodide and a base (e.g., K₂CO₃) under reflux in acetone .

- Esterification : Conversion of carboxylic acid precursors to methyl esters via Fischer esterification (H₂SO₄/MeOH) or coupling reagents like DCC .

- Optimization : Yields improve with controlled stoichiometry (1.2–1.5 eq brominating agents) and inert atmospheres to prevent decomposition .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm; purity >95% is typical for research-grade material .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.8–4.0 ppm (methoxy groups), δ 7.2–8.1 ppm (indole aromatic protons) .

- Mass Spectrometry : ESI-MS m/z calculated for C₁₂H₁₁BrNO₄: [M+H]⁺ 328.0 .

- X-ray Crystallography : Used to resolve ambiguities in substitution patterns (e.g., methoxy vs. ethoxy groups) .

Q. What are the common functionalization strategies for modifying the indole core?

- Methodological Answer :

- Nucleophilic Substitution : Bromine at C4 can be replaced with amines (e.g., NH₃/EtOH, 80°C) or thiols .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) to introduce aryl groups at C4 .

- Reductive Dehalogenation : Zn/HOAc to remove bromine for downstream diversification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromination steps?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : DMF vs. THF alters reactivity; DMF stabilizes intermediates but may cause side reactions .

- Catalyst Traces : Residual Pd in cross-coupling reactions can reduce bromine yields; pre-purification of starting materials is critical .

- Statistical Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Q. What computational tools are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes (e.g., EGFR) .

- QSAR Modeling : Leverage PubChem BioAssay data (AID 1252908) to correlate substituent effects (e.g., methoxy vs. ethoxy) with cytotoxicity .

- ADMET Prediction : SwissADME for pharmacokinetic profiling (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. How does the electronic effect of the 6,7-dimethoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Effects : Methoxy groups increase electron density at C3 and C5, making them susceptible to electrophilic attacks (e.g., nitration) but less reactive in SNAr reactions .

- Steric Hindrance : Adjacent methoxy groups at C6/C7 reduce accessibility for bulky catalysts (e.g., Buchwald-Hartwig amination); use smaller ligands (XPhos vs. SPhos) .

- Case Study : Pd-catalyzed C–H arylation at C5 requires 10 mol% Pd(OAc)₂ and 2 eq Ag₂CO₃ as oxidant .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., L-tryptophan derivatives) to avoid racemization .

- Continuous Flow Systems : Improve reproducibility by controlling residence time and temperature gradients (e.g., 50°C, 30 min residence time) .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real time to prevent impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.